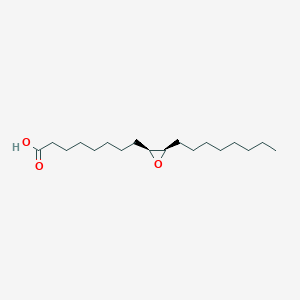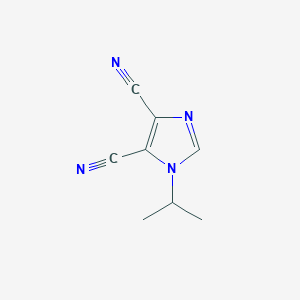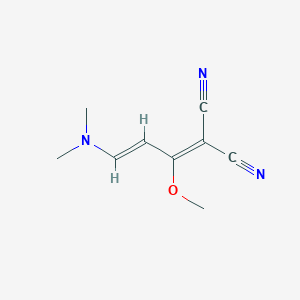
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is a clear, colorless to pale yellow or pale brown liquid . It has a molecular weight of 182.06 and a linear formula of CH3C(CF3)2OH .
Synthesis Analysis
This compound can be used as a reactant to synthesize various other compounds. For instance, it can be used to synthesize ethyl zinc fluoroalkoxide complexes using diethyl zinc . It can also be used in the presence of hexane to synthesize vanadium-alkylidene complexes . Another synthesis it can be involved in is the creation of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate using NaH and dichlorine heptoxide in carbon tetrachloride .Molecular Structure Analysis
The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is represented by the SMILES string CC(O)(C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides . It is also used in the synthesis of precursors to per- and polyfluoroethers .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.3 (lit.) at 20°C . It has a boiling point of 60-62°C (lit.) and a density of 1.484 g/mL at 25°C (lit.) .Safety And Hazards
Direcciones Futuras
As a solvent, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol has potential uses in various chemical reactions . Its use in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides, as well as in the synthesis of precursors to per- and polyfluoroethers, suggests potential future directions in these areas .
Propiedades
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNGEYQTJPGMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)[NH3+].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)



![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)






